2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
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Overview
Description
2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity, and a trifluoromethylphenyl group, which often enhances the compound’s stability and bioavailability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazolopyrimidine core is then reacted with a thiol compound to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is acylated with 4-(trifluoromethyl)phenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the triazolopyrimidine core, potentially yielding alcohol derivatives.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohol Derivatives: From reduction reactions.
Functionalized Aromatic Compounds: From substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, the triazolopyrimidine core is of interest due to its potential biological activity. Compounds containing this core have been studied for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. The trifluoromethyl group often enhances the pharmacokinetic properties of drugs, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide likely involves interaction with specific molecular targets. The triazolopyrimidine core can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide: Lacks the trifluoromethyl group, which may result in lower stability and bioavailability.
2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-methylphenyl)acetamide: Contains a methyl group instead of a trifluoromethyl group, potentially altering its pharmacokinetic properties.
Uniqueness
The presence of the trifluoromethyl group in 2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide distinguishes it from similar compounds. This group enhances the compound’s stability, bioavailability, and binding affinity, making it a more promising candidate for various applications.
Properties
IUPAC Name |
2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N5O2S/c15-14(16,17)8-1-3-9(4-2-8)18-11(24)7-25-13-21-20-12-19-10(23)5-6-22(12)13/h1-6H,7H2,(H,18,24)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFUXZKLTASGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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